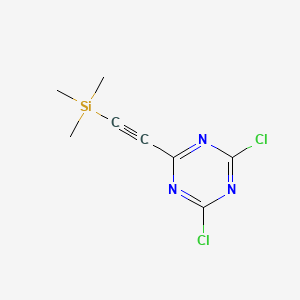

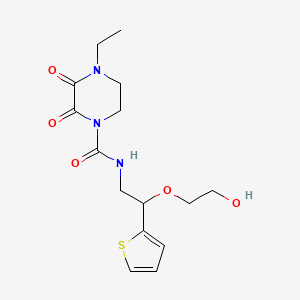

2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The positions of the nitrogen atoms are 1,3 and 5, hence the name 1,3,5-triazine .Chemical Reactions Analysis

1,3,5-Triazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . For example, cyanuric chloride can react with various nucleophiles to form di- and tri-substituted 1,3,5-triazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary widely depending on their specific structure. For example, they can range from being solid to liquid at room temperature, and their solubility in water and other solvents can also vary .科学的研究の応用

Synthesis of Potential Cell Signaling Inhibitors

A method for functionalizing a triazine ring using Sonogashira coupling between 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine and trimethylsilylacetylene has been developed. This approach was utilized to synthesize derivatives that could act as potential inhibitors of cell signaling pathways, highlighting its relevance in medicinal chemistry and drug discovery (Courme et al., 2008).

Fluorescence Properties for Sensing and Imaging

Research on N-triazinyl derivatives of 2-aminoanthracene synthesized by substitution on 2,4,6-trichloro-1,3,5-triazine with electron-donating groups has shown significant insights into their absorption and fluorescence properties. These properties are crucial for applications in sensing, imaging, and materials science, offering a pathway to develop novel fluorescent materials (El-Sedik et al., 2012).

Epoxy Resin Curing Agents

The synthesis and characterization of novel piperazinylo bisaryl hydrazino-S-triazine derivatives have been explored for their application as curing agents for epoxy resins. These compounds demonstrate the potential to enhance the properties of epoxy resins, indicating their utility in polymer science and engineering (Chaudhari, 2009).

Anti-inflammatory Activity

A study on triazine thiazolidinone derivatives revealed their promising anti-inflammatory activity. The research emphasized the role of halogenated electron-withdrawing groups in inducing this activity, providing a foundation for the development of new anti-inflammatory drugs (Shinde et al., 2019).

Polymer Science

Investigations into the oligomerization of ethynyl-trimethylsilanes have contributed to the understanding of polymer science, specifically in the synthesis of crosslinked polymers. Such studies are vital for developing new materials with tailored properties for various industrial applications (Yur'ev et al., 1979).

作用機序

Target of Action

It’s worth noting that 1,3,5-triazine derivatives have been investigated as biologically active small molecules . These compounds exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of bonds with nucleophilic groups on the target molecule .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,5-triazine derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

1,3,5-triazine derivatives have been shown to exhibit antimicrobial activity against staphylococcus aureus and escherichia coli , suggesting that they may exert their effects by inhibiting the growth of these organisms.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4,6-dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3Si/c1-14(2,3)5-4-6-11-7(9)13-8(10)12-6/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMUBMBOPYZCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine | |

CAS RN |

38180-90-4 |

Source

|

| Record name | 2,4-dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)

![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)